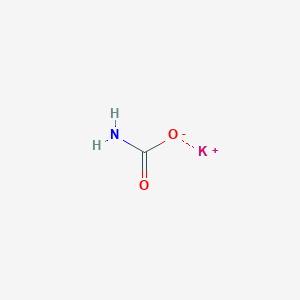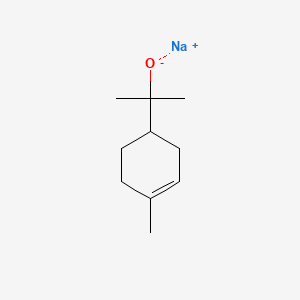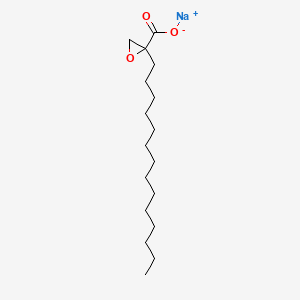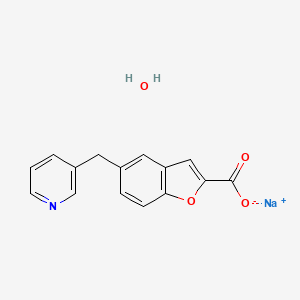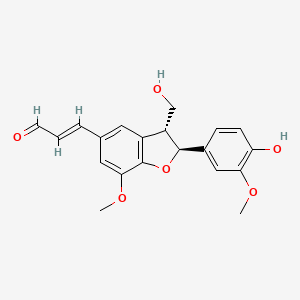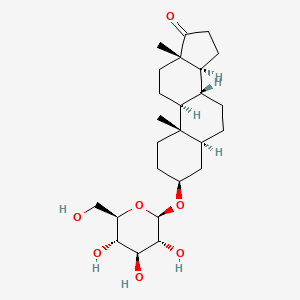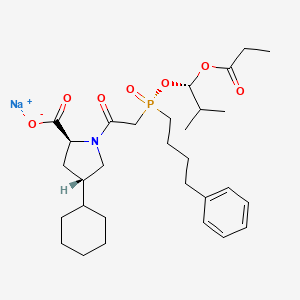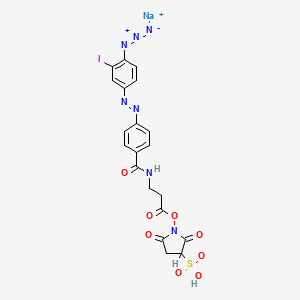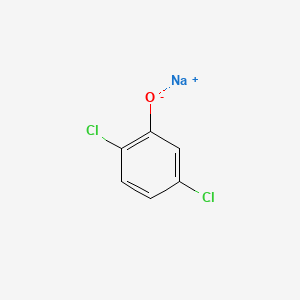![molecular formula C21H32O2 B1260822 (5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1260822.png)
(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one is a corticosteroid hormone.
Aplicaciones Científicas De Investigación
Androgen Biosynthesis Inhibition
The compound exhibits potential as an inhibitor in androgen biosynthesis. Djigoué et al. (2012) studied two androsterone derivatives with similar steroidal shapes but differing in their extra E ring, which rationalizes their biological results in androgen biosynthesis inhibition (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Structural Analysis in Medicinal Chemistry
In medicinal chemistry, the compound's structure, including its ring conformations and molecular interactions, is of interest. For instance, Zhou et al. (2015) analyzed the crystal structure of a related compound, noting its steroidal system and intermolecular interactions, which are relevant in drug design and synthesis (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Antimicrobial and Antitumor Activities
Some derivatives of this compound demonstrate significant antimicrobial and antitumor activities. Shaheen et al. (2014) synthesized triorganotin(IV) derivatives of sodium deoxycholate, a compound structurally related to the title compound, and found promising antifungal and anticancer activities (Shaheen, Ali, Rosario, & Shah, 2014).
Applications in Synthesizing Agonists for Liver X Receptor
The compound's derivatives can be used in synthesizing liver X receptor (LXR) agonists, which are important in regulating cholesterol metabolism. Ching (2013) synthesized bile acid analogs using a similar compound as a steroidal scaffold, revealing its potential in developing LXR regulators (Ching, 2013).
Potential in Treating Sickle Cell Anemia
Compounds structurally related to the title compound have been identified as having potential in treating sickle cell anemia. Olushola-Siedoks et al. (2020) identified compounds with a strong binding affinity for hemoglobin S, suggesting their role in the management of sickle cell anemia (Olushola-Siedoks, Igbo, Asieba, Damola, & Igwe, 2020).
Exploration in Cancer Research
The compound's derivatives are also explored in cancer research. Coombs et al. (1986) conducted X-ray crystallographic structure analyses on cyclopenta[a]phenanthrene derivatives to understand the effects of molecular structure on carcinogenic activity (Coombs, Kashino, Zacharias, Peck, Glusker, Bhatt, & Coombs, 1986).
Propiedades
Fórmula molecular |
C21H32O2 |
|---|---|
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17?,18+,19+,20+,21-/m1/s1 |
Clave InChI |
XMRPGKVKISIQBV-IKAFFPRBSA-N |
SMILES isomérico |
CC(=O)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



